Heptafluoropropyl bromide
Description
Overview of Per- and Polyfluoroalkyl Substances (PFAS) and their Significance in Contemporary Research
Per- and polyfluoroalkyl substances (PFAS) represent a large class of synthetic organofluorine compounds characterized by the presence of a perfluoroalkyl moiety, CnF2n+1–. nih.gov The carbon-fluorine bond is one of the strongest in organic chemistry, lending these compounds high thermal and chemical stability. nih.govpsu.edu This stability, combined with their ability to repel both water and oil, has led to their widespread use in a vast array of industrial and consumer products since the mid-20th century. nih.govresearchgate.netrsc.org Applications include non-stick coatings on cookware, water-repellent clothing, stain-resistant fabrics, and fire-fighting foams. researchgate.netprinceton.edu
The very properties that make PFAS commercially valuable also contribute to their significance as a major focus of contemporary research. Their resistance to degradation means they are incredibly persistent in the environment, earning them the moniker "forever chemicals." researchgate.net This persistence leads to their accumulation in various environmental compartments, including soil and water, and their subsequent bioaccumulation in wildlife and humans. fluorine1.ru Scientific studies have shown that exposure to certain PFAS may be linked to a range of adverse health outcomes, including altered metabolism, increased risk of some cancers, and reduced immune system function. cas.cnchemicalbook.comiu.edu Consequently, a significant body of research is dedicated to understanding the detection, fate, transport, and potential risks of the thousands of different PFAS compounds. fluorine1.runih.gov
Specific Research Focus on Heptafluoropropyl Bromide within the Broader PFAS Landscape
Within the vast family of PFAS, this compound (C₃BrF₇) has emerged as a compound of specific interest in various research domains. It is a colorless to brown liquid with a boiling point of approximately 12°C. chemimpex.comchemsrc.comfishersci.ca Unlike the more commonly studied long-chain PFAS such as PFOA and PFOS, this compound's utility in research often lies in its role as a reactive intermediate and building block in synthetic chemistry. atomfair.comsioc-journal.cn
Research applications of this compound are diverse. It is utilized as a specialty solvent, particularly in the synthesis of other fluorinated compounds where it can enhance reaction efficiency. chemimpex.com In materials science, it serves as a precursor for creating specialty fluoropolymers that exhibit high chemical resistance and thermal stability, making them suitable for demanding applications in the electronics and aerospace industries. chemimpex.comatomfair.com Furthermore, in analytical chemistry, it is employed as a derivatizing agent in mass spectrometry to improve the detection of certain organic compounds by increasing their volatility. chemimpex.com
A significant area of research involves the use of this compound in the formation of Grignard reagents (heptafluoropropylmagnesium bromide). researchgate.netacs.org These reagents are valuable tools for introducing the heptafluoropropyl group into organic molecules, a strategy employed in pharmaceutical research to create metabolically stable drug candidates. researchgate.netchemimpex.comatomfair.com Studies have detailed the synthesis of this Grignard reagent and its subsequent reactions with various substrates, such as ketones and aldehydes, to produce novel fluorine-containing alcohols and olefins. iu.eduacs.org For example, a light-mediated, copper-catalyzed cross-coupling reaction has been developed to produce a variety of heptafluoropropyl adducts from aryl and alkyl bromides. princeton.edu
Interactive Table: Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 422-85-5 | chemimpex.comchemsrc.com |
| Molecular Formula | C₃BrF₇ | chemimpex.comchemsrc.com |
| Molecular Weight | 248.93 g/mol | chemimpex.comfishersci.ca |
| Appearance | Colorless to brown clear liquid | chemimpex.com |
| Boiling Point | 12 °C | chemimpex.comchemsrc.comfishersci.ca |
| Density | ~1.875 g/cm³ | chemsrc.com |
| Purity (Typical) | ≥ 98% (GC) | chemimpex.com |
Historical Context of Fluorinated Compounds in Chemical Research
Early Developments in Organofluorine Chemistry
The field of organofluorine chemistry predates the isolation of elemental fluorine itself. nih.govwikipedia.org The first synthesis of an organofluorine compound is often attributed to Dumas and Péligot in 1835, who prepared methyl fluoride (B91410). wikipedia.org Another significant early contribution came in 1862 from Alexander Borodin, who developed a method for halogen exchange, synthesizing benzoyl fluoride from benzoyl chloride. wikipedia.org
However, the highly reactive and hazardous nature of elemental fluorine, which was first isolated by Henri Moissan in 1886, posed significant challenges to early researchers. psu.edunih.govwikipedia.org Reactions with elemental fluorine were often explosive and difficult to control. nih.gov A pivotal figure in overcoming these early hurdles was the Belgian chemist Frédéric Swarts. numberanalytics.com His work, particularly the development of the "Swarts reaction" in the 1890s, which utilized antimony trifluoride (SbF₃) for fluorination, provided a safer and more practical method for synthesizing fluorinated compounds. cas.cnnumberanalytics.com This reaction, later adapted to use hydrogen fluoride (HF), became a cornerstone for the industrial production of fluorinated compounds like the early chlorofluorocarbons (CFCs). cas.cnnumberanalytics.com
Evolution of Synthetic Methodologies for Perfluoroalkyl Halides
The synthesis of perfluoroalkyl halides, such as this compound, has evolved significantly from the early, often hazardous, methods. The initial approaches relied heavily on direct fluorination with elemental fluorine, which was fraught with difficulties, or halogen exchange reactions like the Swarts reaction. cas.cnnih.gov
A major breakthrough came with the development of electrochemical fluorination (ECF), also known as the Simons process, named after its inventor Joseph H. Simons. psu.eduwikipedia.org Developed in the 1930s but not published until after World War II due to its classification during the Manhattan Project, this method involves the electrolysis of an organic compound in anhydrous hydrogen fluoride. psu.edunih.govwikipedia.org The Simons process provided a more controlled and cost-effective way to produce perfluorinated compounds, including the precursors for perfluoroalkyl halides, and became a key industrial method. psu.eduwikipedia.org
Another significant industrial process that emerged is telomerization. nih.govclu-in.org This method involves reacting a perfluoroalkyl iodide, such as perfluoroethyl iodide, with tetrafluoroethylene (B6358150) to produce a mixture of longer-chain perfluoroalkyl iodides. nih.govclu-in.org These iodides can then be used as building blocks for a variety of other fluorinated substances. clu-in.org
More recent decades have seen the development of a wider array of more selective and milder fluorination techniques. numberanalytics.comthermofisher.com These include photofluorination, which uses light to initiate the fluorination process, and the development of new fluorinating reagents that are easier and safer to handle than elemental fluorine or HF. thermofisher.comacs.org The use of transition metal-catalyzed reactions, for instance, has enabled the synthesis of fluorinated compounds under much milder conditions. princeton.eduthermofisher.com These modern methods have greatly expanded the synthetic chemist's toolbox, allowing for the precise and efficient synthesis of complex molecules containing perfluoroalkyl groups, including perfluoroalkyl bromides, for a wide range of research and industrial applications. sioc-journal.cnthermofisher.com
Interactive Table: Key Synthetic Methodologies for Fluorinated Compounds
| Methodology | Description | Key Contributors/Developers | Era of Development |
| Halogen Exchange (Halex) | Replacement of a halogen (e.g., Cl) with fluorine using a fluoride source. | Alexander Borodin, Frédéric Swarts | Late 19th Century |
| Swarts Reaction | A specific type of halogen exchange using antimony trifluoride (SbF₃) or hydrogen fluoride (HF). | Frédéric Swarts | 1890s |
| Electrochemical Fluorination (ECF) | Electrolysis of an organic compound in hydrogen fluoride to replace hydrogen atoms with fluorine. | Joseph H. Simons | 1930s-1940s |
| Telomerization | Reaction of a perfluoroalkyl iodide with tetrafluoroethylene to create longer perfluoroalkyl chains. | - | Mid-20th Century |
| Photofluorination | Use of light to initiate fluorination reactions, often with reagents like fluoroxytrifluoromethane. | - | Latter half of 20th Century |
| Transition Metal-Catalyzed Fluorination | Use of catalysts (e.g., copper, palladium) to facilitate fluorination under milder conditions. | Various researchers | Late 20th - 21st Century |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-1,1,2,2,3,3,3-heptafluoropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3BrF7/c4-2(7,8)1(5,6)3(9,10)11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LANNRYWUUQMNPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(C(F)(F)Br)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BrC3F7, C3BrF7 | |
| Record name | Propane, 1-bromo-1,1,2,2,3,3,3-heptafluoro- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059971 | |
| Record name | 1-Bromoheptafluoropropane | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
422-85-5 | |
| Record name | 1-Bromo-1,1,2,2,3,3,3-heptafluoropropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=422-85-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propane, 1-bromo-1,1,2,2,3,3,3-heptafluoro- | |
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| Record name | Propane, 1-bromo-1,1,2,2,3,3,3-heptafluoro- | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | 1-Bromoheptafluoropropane | |
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| Record name | 1-bromo-1,1,2,2,3,3,3-heptafluoropropane | |
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Advanced Synthetic Methodologies and Chemical Transformations
Synthesis of Heptafluoropropyl Bromide and Related Fluorinated Building Blocks
Modern organic synthesis relies heavily on the development of efficient methods to introduce specific functional groups into molecules. The incorporation of perfluoroalkyl chains, such as the heptafluoropropyl group, can significantly alter the chemical and physical properties of a compound, including its lipophilicity, metabolic stability, and binding affinity. Consequently, a substantial body of research is dedicated to methodologies for forming carbon-perfluoroalkyl bonds, often using building blocks like this compound.
Perfluoroalkylation reactions are broadly categorized based on the nature of the perfluoroalkylating agent. The primary strategies involve nucleophilic, radical, and electrophilic pathways, each offering distinct advantages and substrate scopes.
Nucleophilic perfluoroalkylation involves the transfer of a perfluoroalkyl anion or its equivalent to an electrophilic substrate. Reagents like (heptafluoropropyl)trimethylsilane (B1334570) (TMSC3F7), a Ruppert-Prakash type reagent, are stable, easy-to-handle sources for the heptafluoropropyl nucleophile. nih.gov A mild, copper-catalyzed cross-coupling method has been developed for the reaction of these nucleophilic fluoroalkyl sources with a variety of aryl and alkyl bromides. nih.gov This light-mediated transformation can produce a diverse array of heptafluoropropyl adducts. nih.gov
Another innovative class of reagents includes 4-pyridyl perfluoroalkyl sulfides, which have demonstrated remarkable versatility in nucleophilic perfluoroalkylation reactions across a wide range of substrates. chemrxiv.org Mechanistic studies confirm the nucleophilic character of the perfluoroalkyl transfer from these reagents. chemrxiv.org Perfluoroalkyl sulfones have also been employed as effective motifs for transferring perfluoroalkyl groups to imines and carbonyls through an alkoxide-induced nucleophilic pathway. nih.gov
The following table summarizes examples of copper-mediated nucleophilic perfluoroalkylation of various organobromides.
| Aryl/Alkyl Bromide Substrate | Perfluoroalkyl Source | Catalyst/Ligand | Yield (%) |
| 4-Bromobenzonitrile | TMSC3F7 | CuBr / 4,4'-dmp-bpy | 75 |
| 1-Bromo-4-(trifluoromethyl)benzene | TMSC3F7 | CuBr / 4,4'-dmp-bpy | 81 |
| 2-Bromopyridine | TMSC3F7 | CuBr / 4,4'-dmp-bpy | 65 |
| 5-Bromo-1-methyl-1H-imidazole | TMSC3F7 | CuBr / 4,4'-dmp-bpy | 58 |
| 1-Bromoadamantane | TMSC3F7 | CuBr / 4,4'-dmp-bpy | 79 |
This table is based on data from a metallaphotoredox perfluoroalkylation methodology. nih.gov
Radical pathways have become a prominent strategy for perfluoroalkylation, where perfluoroalkyl halides like this compound serve as excellent precursors to perfluoroalkyl radicals. conicet.gov.arconicet.gov.ar These radicals can be generated through various catalytic methods, including those that are thermal, photocatalyzed, or mediated by transition metals. conicet.gov.ar
One effective mechanism involves a silyl-radical-mediated halogen atom abstraction. nih.gov In this process, a silyl radical, generated via a photocatalyst, abstracts a bromine atom from the perfluoroalkyl bromide to form the desired open-shell perfluoroalkyl radical intermediate. nih.govconicet.gov.ar This radical can then engage with a substrate, such as an arene or alkene. conicet.gov.ar Visible light photocatalysis, often employing organic dyes or transition metals, is a common method for initiating these reactions under mild conditions. conicet.gov.ar More recent approaches utilize the photoactivation of electron-donor-acceptor (EDA) complexes, which can form between an electron-rich catalyst and a perfluoroalkyl iodide, to generate the radical upon irradiation. chemrxiv.orgnih.gov
The table below presents findings from a study on the radical perfluoroalkylation of electron-rich heteroarenes.
| Heteroarene | Perfluoroalkyl Source | Catalyst | Yield (%) |
| Caffeine | C4F9I | DTHQ | 94 |
| Theobromine | C4F9I | DTHQ | 85 |
| Melatonin | C6F13I | DTHQ | 47 |
| 1,3,5-Trimethoxybenzene | C6F13I | DTHQ | 92 |
This table is based on data from a study using a catalytically generated halogen bonding complex under visible light. chemrxiv.org DTHQ = 2,5-di-tert-butyl-1,4-hydroquinone.
While historically less developed than nucleophilic or radical methods, electrophilic perfluoroalkylation has seen a renaissance with the development of new, stable, and easy-to-handle reagents. researchgate.net This approach involves the reaction of a nucleophilic substrate with a reagent that delivers a "Rf+" equivalent. The introduction of perfluoroalkyl groups, particularly into heterocyclic systems, is of significant scientific importance due to the prevalence of these structures in bioactive molecules. researchgate.net
Recent progress has led to the creation of novel reagents and methodologies that facilitate the electrophilic introduction of these moieties. For instance, Pd-catalyzed cross-coupling reactions of aryl bromides with specific N-tosyl hydrazones have been shown to yield trifluoromethylated styrenes, showcasing an electrophilic-like transformation pathway. researchgate.net The development of such methods is crucial for expanding the toolkit available for synthesizing complex fluorinated molecules. researchgate.net
Grignard reagents, with the general formula RMgX, are powerful organometallic nucleophiles widely used for forming new carbon-carbon bonds. sigmaaldrich.com The chemistry of perfluoroalkyl Grignard reagents, such as heptafluoropropylmagnesium bromide, presents unique challenges and opportunities due to the high electronegativity of the fluorine atoms.
The direct synthesis of perfluoroalkyl Grignard reagents by reacting a perfluoroalkyl halide with magnesium metal is often difficult and inefficient, a challenge attributed to the strength of the carbon-fluorine bond. nih.gov A more convenient and high-yielding route is the metal-halogen exchange reaction. researchgate.net This method typically involves reacting a perfluoroalkyl iodide or bromide with a more reactive, non-fluorinated Grignard reagent, such as ethylmagnesium bromide (EtMgBr) or phenylmagnesium bromide (PhMgBr). researchgate.netacs.org
For example, heptafluoropropylmagnesium bromide can be prepared in good yield by treating 1-iodoheptafluoropropane with phenylmagnesium bromide in diethyl ether at low temperatures (0-10°C). acs.orgacs.org These perfluoroalkyl Grignard reagents exhibit sufficient thermal stability at low temperatures (e.g., -70°C) to be synthetically useful intermediates for reacting with various electrophiles like aldehydes, ketones, and carbon dioxide. researchgate.net
The following table summarizes different approaches to synthesizing perfluoroalkyl Grignard reagents.
| Perfluoroalkyl Halide | Exchange Reagent | Solvent | Temperature | Notes |
| n-C3F7I | PhMgBr | Diethyl Ether | 0-10°C | Good yield of C3F7MgBr. acs.org |
| n-C8F17I | EtMgBr | Diethyl Ether / THF | Low Temp. | Convenient synthesis of C8F17MgBr. researchgate.net |
| RfI (various) | EtMgBr | THF | Low Temp. | High yields (90-100%) via exchange. researchgate.net |
| C4F9I | EtMgBr | Diethyl Ether | -78°C | Used for subsequent reaction with an oxathiazolidine oxide. orgsyn.org |
Grignard Reagent Chemistry Involving this compound
Metal-Halogen Exchange Reactions
The generation of the heptafluoropropyl Grignard reagent, heptafluoropropylmagnesium bromide (C₃F₇MgBr), is efficiently achieved through a metal-halogen exchange reaction. This method is often preferred over the direct reaction of this compound with magnesium metal, which can be sluggish and prone to side reactions. In a typical metal-halogen exchange, a more reactive, non-fluorinated Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl) or ethylmagnesium bromide (EtMgBr), is reacted with heptafluoropropyl iodide or bromide. The exchange is driven by the formation of the more stable perfluoroalkyl Grignard reagent.
The general scheme for this reaction is as follows:
C₃F₇-X + R-MgX' → C₃F₇-MgX' + R-X (where X is typically I or Br, and R is a simple alkyl or aryl group)
The success and yield of the metal-halogen exchange are influenced by several factors, including the choice of solvent (typically tetrahydrofuran or diethyl ether), the reaction temperature, and the nature of the halide on the perfluoroalkyl chain, with iodides generally being more reactive than bromides wikipedia.org. The use of i-PrMgCl is common for these exchanges. The reaction tolerates a variety of functional groups on the starting materials, making it a versatile method for preparing highly functionalized organomagnesium reagents harvard.edu. High yields, often nearly quantitative, can be achieved under optimized conditions, as confirmed by hydrolysis of the resulting Grignard reagent to 1-hydroheptafluoropropane researchgate.net.
Table 1: Factors Influencing Metal-Halogen Exchange for Heptafluoropropylmagnesium Bromide Synthesis
| Factor | Influence on Reaction | Typical Conditions/Observations |
| Solvent | Stabilizes the Grignard reagent | Tetrahydrofuran (THF) is a common and effective solvent. |
| Temperature | Critical for stability of the product | Low temperatures (e.g., -78 °C to 0 °C) are typically required. |
| Exchange Reagent | Drives the equilibrium | Isopropylmagnesium chloride (i-PrMgCl) is a frequently used reagent. |
| Starting Halide | Reactivity follows I > Br > Cl | Heptafluoropropyl iodide is more reactive than this compound. |
Thermal Stability and Decomposition of Perfluoroalkyl Grignard Reagents
A critical aspect of working with perfluoroalkyl Grignard reagents, including heptafluoropropylmagnesium bromide, is their limited thermal stability. These reagents are known to be significantly less stable than their non-fluorinated hydrocarbon counterparts. At elevated temperatures, they readily undergo decomposition, which can limit their synthetic utility if not properly controlled.
The primary decomposition pathway for perfluoroalkyl Grignard reagents involves the elimination of a metal halide to form a perfluoroalkene. In the case of heptafluoropropylmagnesium bromide, this would lead to the formation of hexafluoropropene. Another observed decomposition route, particularly in the presence of alkyl Grignard reagents, is the formation of trans-1-haloperfluorovinyl compounds researchgate.net. The thermal stability is highly dependent on the solvent and the temperature. For synthetic applications, these reagents are typically generated and used at low temperatures, often between -78 °C and 0 °C, to minimize decomposition harvard.edu.
While specific decomposition temperatures for heptafluoropropylmagnesium bromide are not extensively documented, it is understood that maintaining low temperatures throughout its preparation and reaction is crucial for achieving high yields of the desired products. The inherent instability of these intermediates is a key driver for the adoption of alternative synthetic methodologies, such as flow chemistry, where precise temperature control can be more readily achieved.
Reactions with Organic Substrates (e.g., ketones, aldehydes, esters)
Heptafluoropropylmagnesium bromide is a potent nucleophile that readily reacts with a variety of electrophilic organic substrates, most notably carbonyl compounds such as ketones, aldehydes, and esters. These reactions are fundamental for the introduction of the heptafluoropropyl group into organic molecules, leading to the formation of new carbon-carbon bonds.
Reaction with Aldehydes and Ketones: The addition of heptafluoropropylmagnesium bromide to aldehydes results in the formation of secondary perfluoroalkylated alcohols, while reaction with ketones yields tertiary perfluoroalkylated alcohols. The reaction proceeds via nucleophilic attack of the carbanionic heptafluoropropyl group on the electrophilic carbonyl carbon.
Reaction with Esters: The reaction with esters can lead to two different products depending on the reaction conditions. The initial nucleophilic acyl substitution produces a heptafluoropropyl ketone. This ketone can then react with a second equivalent of the Grignard reagent to form a tertiary alcohol. However, due to the electron-withdrawing nature of the heptafluoropropyl group, the resulting ketone is less reactive than a typical ketone. This allows for the reaction to be stopped at the ketone stage by carefully controlling the stoichiometry and reaction temperature, providing a convenient route to perfluoroalkyl ketones.
The table below summarizes the reactivity of heptafluoropropylmagnesium bromide with representative organic substrates.
Table 2: Reactivity of Heptafluoropropylmagnesium Bromide with Organic Substrates
| Substrate | Product Type | Example Substrate | Example Product | Typical Yield |
| Aldehyde | Secondary Alcohol | Benzaldehyde | 1-Phenyl-2,2,3,3,4,4,4-heptafluoro-1-butanol | Good to high |
| Ketone | Tertiary Alcohol | Acetone | 1,1,1,2,2,3,3-Heptafluoro-4-methyl-4-pentanol | Moderate to high |
| Ester | Ketone / Tertiary Alcohol | Ethyl acetate | 1,1,1,2,2,3,3-Heptafluoropentan-4-one | Moderate to good |
Synthetic Utility in Forming Perfluoroalkylated Compounds (e.g., perfluoroalkylbenzenes)
The synthetic utility of heptafluoropropylmagnesium bromide extends to the formation of a variety of perfluoroalkylated compounds. A notable example is the synthesis of perfluoroalkylbenzenes. One documented route involves the reaction of 1-heptafluoropropylmagnesium bromide with 2-cyclohexenone. The resulting adduct can then be dehydrated and subsequently aromatized to yield 1-heptafluoropropylbenzene researchgate.net. This multi-step process highlights how the Grignard reagent can be used as a building block to introduce the heptafluoropropyl group onto an aromatic ring system. The exchange reaction to form the Grignard reagent is reported to be most successful with aryl Grignard reagents as the exchange partner researchgate.net.
Flow Chemistry Applications in the Synthesis of this compound Derivatives
The challenges associated with the synthesis and handling of thermally sensitive and volatile compounds like this compound and its Grignard reagent have spurred the development of alternative methodologies. Flow chemistry, which involves performing chemical reactions in a continuous stream through a network of tubes or microreactors, offers significant advantages in this context.
Continuous-Flow Systems for Organometallic Reactions
Continuous-flow systems are particularly well-suited for organometallic reactions, including the formation and subsequent reaction of Grignard reagents. These systems typically consist of pumps to deliver reagents, a reactor where the reaction takes place (which can be a simple coil or a more sophisticated packed-bed or microreactor), and a back-pressure regulator to control the pressure.
For the synthesis of Grignard reagents, a common setup involves pumping a solution of the organic halide through a packed-bed reactor containing magnesium turnings vapourtec.combjpmg.com. The continuous flow allows for precise control over reaction parameters such as residence time, temperature, and stoichiometry. The high surface-area-to-volume ratio in flow reactors facilitates efficient heat transfer, which is crucial for managing the exothermic nature of Grignard reagent formation and preventing the decomposition of thermally sensitive products vapourtec.combjpmg.com. This enhanced safety and control can lead to higher yields and purities compared to traditional batch processes.
Manipulation of Highly Volatile Organic Compounds in Flow Microreactors
This compound is a highly volatile compound with a low boiling point. Handling such compounds in traditional batch reactors can be challenging due to evaporation losses and safety concerns. Flow microreactors offer a robust solution for the manipulation of volatile organic compounds.
Radical Chemistry and Mechanistic Studies of this compound
The study of this compound's radical chemistry provides insight into a range of synthetically valuable transformations. The generation of the heptafluoropropyl radical (n-C3F7•) is a key step that initiates these reactions, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.
Mechanisms of Radical Chain Reactions
The mechanism of a radical chain reaction can be broken down into three primary stages:
Initiation: This is the initial step where a radical species is formed from a non-radical precursor. chemistrysteps.commasterorganicchemistry.comlumenlearning.comlibretexts.orglibretexts.org In the context of this compound, this typically involves the homolytic cleavage of the carbon-bromine bond to generate a heptafluoropropyl radical and a bromine radical. lumenlearning.com This process requires an energy input, often in the form of heat or light (UV radiation). chemistrysteps.comlumenlearning.comlibretexts.orglibretexts.org Radical initiators, such as peroxides, can also be used to facilitate this step by generating initial radicals that can then react with this compound. lumenlearning.comuci.edu
Example of Initiation: C3F7Br + initiator → C3F7• + Br•
Propagation: These are the "chain" carrying steps where a radical reacts with a stable molecule to form a new radical, which can then continue the reaction. chemistrysteps.commasterorganicchemistry.comlumenlearning.comlibretexts.orglibretexts.org This phase is where the desired product is typically formed alongside a new radical that propagates the chain. For instance, the heptafluoropropyl radical can add to an alkene, creating a new carbon-centered radical, which then abstracts an atom from another molecule to yield the final product and regenerate a radical. lumenlearning.com
Example of Propagation Steps:
C3F7• + CH2=CHR → C3F7CH2CHR•
C3F7CH2CHR• + C3F7Br → C3F7CH2CHRBr + C3F7•
Termination: This is the final stage where two radical species react with each other to form a stable, non-radical molecule. chemistrysteps.commasterorganicchemistry.comlumenlearning.comlibretexts.org This terminates the chain reaction. Termination steps are generally rare due to the low concentration of radical species. lumenlearning.comlibretexts.org
Examples of Termination Steps:
C3F7• + C3F7• → C6F14
C3F7• + Br• → C3F7Br
Br• + Br• → Br2
| Stage | Description | Key Feature |
| Initiation | Formation of radical species from non-radical precursors. | Net increase in the number of radicals. masterorganicchemistry.com |
| Propagation | A radical reacts with a stable molecule to form a new radical. | No net change in the number of radicals. masterorganicchemistry.com |
| Termination | Two radicals combine to form a stable, non-radical product. | Net decrease in the number of radicals. masterorganicchemistry.com |
The initiation of radical reactions involving this compound hinges on the homolytic cleavage of the carbon-bromine (C-Br) bond. researchgate.net Homolytic cleavage, or homolysis, is a type of bond fission where the two electrons of a covalent bond are equally distributed between the two resulting fragments, each retaining one electron and becoming a radical. chemistrysteps.comwikipedia.orgquora.com
The energy required for this process is known as the bond dissociation energy (BDE). wikipedia.org The C-Br bond in perfluoroalkyl bromides is weaker than a C-F or C-H bond, making it susceptible to cleavage under thermal or photochemical conditions. The high electronegativity of the fluorine atoms in the heptafluoropropyl group influences the stability of the resulting radical and the ease of C-Br bond homolysis. The generation of the perfluoroalkyl radical is a critical step for subsequent addition reactions to unsaturated systems. nih.gov
Atom Transfer Radical Addition (ATRA) Reactions
Atom Transfer Radical Addition (ATRA) is a powerful method for the difunctionalization of alkenes and alkynes. researcher.life In the context of this compound, ATRA involves the addition of the heptafluoropropyl group and the bromine atom across a double or triple bond. This process is typically catalyzed by transition metal complexes, which act as halogen atom transfer agents. princeton.edu
The general mechanism for a metal-catalyzed ATRA reaction is as follows:
Initiation: The catalyst (e.g., a copper(I) complex) abstracts the bromine atom from this compound to form the heptafluoropropyl radical (C3F7•) and an oxidized catalyst species (e.g., a copper(II) bromide complex).
Propagation: The heptafluoropropyl radical adds to the alkene to form a new carbon-centered radical. This radical then abstracts a bromine atom from the oxidized catalyst species to form the final product and regenerate the initial catalyst.
Photocatalysis has emerged as a mild and efficient way to initiate ATRA reactions. For instance, a dual catalytic system employing an iridium photocatalyst and a copper catalyst can facilitate the addition of fluoroalkyl bromides to alkenes under visible light irradiation. rsc.org The photocatalyst absorbs light and initiates the radical formation, while the copper complex mediates the bromine atom transfer. rsc.org
Perfluoroalkylation via Silyl-Radical-Mediated Halogen Atom Abstraction
A modern approach for the formation of perfluoroalkyl radicals from compounds like this compound involves the use of silyl radicals. nih.govorganic-chemistry.orgconicet.gov.arconicet.gov.ar Tris(trimethylsilyl)silane, (Me3Si)3SiH, is a common reagent used to generate silyl radicals, which can then abstract a halogen atom from a perfluoroalkyl halide. organic-chemistry.orgconicet.gov.arconicet.gov.ar
The mechanistic cycle for this process generally involves:
Initiation: A radical initiator (e.g., an azo compound like ACCN) is thermally decomposed to generate initial radicals. These radicals then abstract a hydrogen atom from the silane to produce a silyl radical, (Me3Si)3Si•.
Propagation: The silyl radical abstracts the bromine atom from this compound (C3F7Br) to generate the heptafluoropropyl radical (C3F7•) and tris(trimethylsilyl)silyl bromide ((Me3Si)3SiBr). The heptafluoropropyl radical can then engage in various reactions, such as addition to an alkene. The resulting alkyl radical then abstracts a hydrogen atom from the silane to yield the perfluoroalkylated product and regenerate the silyl radical, thus continuing the chain.
This method has been successfully employed for the intermolecular radical perfluoroalkylation of olefins in water, offering a more environmentally benign approach. organic-chemistry.orgconicet.gov.ar A variation of this, known as the halogen abstraction-radical capture (HARC) pathway, has been developed using a dual copper-photoredox catalytic system. nih.govnih.gov In this system, a photoredox-generated silyl radical abstracts a bromine atom from an organobromide to form a radical intermediate, which is then captured by a copper(II) species, leading to the desired perfluoroalkylated product. nih.gov
Photocatalyzed Perfluoroalkylation Reactions
Photocatalysis offers a powerful and sustainable platform for initiating perfluoroalkylation reactions under mild conditions. rsc.orgresearchgate.net Visible-light photoredox catalysis, in particular, has gained significant attention. In these systems, a photocatalyst, upon absorption of light, becomes excited and can engage in single-electron transfer (SET) processes to generate radical intermediates.
For the perfluoroalkylation using this compound, a common strategy involves a dual catalytic system, often comprising a photoredox catalyst (like an iridium or ruthenium complex) and a transition metal catalyst (such as copper). rsc.orgnih.gov
A plausible mechanism is as follows:
The photocatalyst is excited by visible light.
The excited photocatalyst can be either oxidized or reduced. In a reductive quenching cycle, it may react with a sacrificial electron donor.
The reduced photocatalyst can then transfer an electron to the this compound, leading to the cleavage of the C-Br bond and formation of the heptafluoropropyl radical and a bromide anion.
The heptafluoropropyl radical then reacts with the substrate (e.g., an alkene or arene).
The transition metal catalyst can be involved in the subsequent steps to complete the catalytic cycle and form the final product.
This approach has been utilized in metallaphotoredox-catalyzed perfluoroalkylation of organobromides, demonstrating broad applicability in synthetic and medicinal chemistry. nih.gov
| Method | Key Features | Catalyst/Reagent Examples |
| Atom Transfer Radical Addition (ATRA) | Difunctionalization of unsaturated bonds; often metal-catalyzed. | Ir(ppy)3, IMesCuBr rsc.org |
| Silyl-Radical-Mediated Halogen Abstraction | Use of silyl radicals to generate perfluoroalkyl radicals. | (Me3Si)3SiH, ACCN organic-chemistry.orgconicet.gov.arconicet.gov.ar |
| Photocatalyzed Perfluoroalkylation | Mild reaction conditions using visible light; often dual catalytic systems. | Iridium photocatalysts, Copper catalysts rsc.orgnih.gov |
4
2 Role of Perfluoroalkyl Bromides as Fluoroalkyl Radical Sources
Perfluoroalkyl bromides, including this compound, are effective precursors for generating perfluoroalkyl radicals in synthetic organic chemistry. conicet.gov.ar These radicals are highly electrophilic and can react with a wide range of radical acceptors to form new carbon-carbon bonds. conicet.gov.ar The generation of these radicals can be achieved through various methods, with visible light photocatalysis being a particularly mild and efficient approach. rsc.org
In a typical photoredox catalytic cycle, the perfluoroalkyl bromide acts as a radical precursor. For instance, in a dual catalytic system for the atom-transfer radical addition to alkenes, an iridium-based photocatalyst, upon irradiation with visible light, generates the heptafluoropropyl radical from this compound. rsc.org This radical then adds to an alkene, and a copper catalyst subsequently promotes the formation of the carbon-bromine bond to yield the final product. rsc.org
The utility of perfluoroalkyl bromides as radical sources extends to their use with other initiation methods as well. For example, silyl radicals can abstract the bromine atom from perfluoroalkyl bromides to generate the corresponding perfluoroalkyl radicals. conicet.gov.ar This process is driven by the formation of a strong silicon-halogen bond.
5 Sulfinatodehalogenation Reactions
The sulfinatodehalogenation reaction is a significant and versatile method for the introduction of perfluoroalkyl groups into organic molecules. nih.gov This reaction utilizes inexpensive and readily available sulfur-containing reagents, such as sodium dithionite (Na₂S₂O₄), to transform perfluoroalkyl halides into valuable synthetic intermediates under mild conditions. nih.govcas.cn
1 Conversion of Perfluoroalkyl Halides to Sulfinate Salts
A key transformation in sulfinatodehalogenation chemistry is the conversion of perfluoroalkyl halides, such as this compound, into their corresponding sulfinate salts (RբSO₂Na). nih.gov This is typically achieved by reacting the perfluoroalkyl halide with sodium dithionite in a suitable solvent system, often a mixture of acetonitrile and water or dimethyl sulfoxide (DMSO). nih.govcas.cn The reaction proceeds smoothly under mild conditions to yield the perfluoroalkanesulfinate. researchgate.net These sulfinate salts are more stable and easier to handle than the corresponding sulfinic acids. concordia.ca
The general reaction can be represented as: C₃F₇Br + Na₂S₂O₄ → C₃F₇SO₂Na + NaBr + SO₂
These resulting sulfinate salts are versatile reagents in their own right and can be used in a variety of subsequent transformations. nih.govnih.gov An alternative two-step synthesis of optically pure sulfinate salts involves the oxidation of chiral 2-mercaptopyrimidines followed by cleavage with sodium methoxide. nih.gov
2 Perfluoroalkylation of Unsaturated and Aromatic Compounds
The sulfinatodehalogenation reaction can be directly applied to the perfluoroalkylation of various unsaturated and aromatic compounds. nih.gov In this process, the perfluoroalkyl radical is generated in situ from the perfluoroalkyl halide (e.g., this compound) and a reagent like sodium dithionite. This radical then adds to alkenes, alkynes, or aromatic systems to form the perfluoroalkylated product. nih.govcas.cn
The reaction conditions are generally mild, and the use of inexpensive reagents makes this a highly practical method. nih.govresearchgate.net For instance, electron-rich aromatic and heteroaromatic compounds can be effectively perfluoroalkylated using perfluoroalkyl chlorides in the presence of sodium dithionite in DMSO. researchgate.net The mechanism is believed to involve a radical chain process. researchgate.net
6 Metal-Catalyzed Cross-Coupling Reactions
Metal-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
1 Copper-Catalyzed Perfluoroalkylation
Copper-catalyzed cross-coupling reactions have emerged as a valuable tool for the introduction of perfluoroalkyl groups into organic molecules. nih.gov These reactions often involve the coupling of a perfluoroalkyl source with an aryl or alkynyl halide. While aryl iodides are commonly used substrates, recent advancements have enabled the use of more abundant and less expensive aryl bromides and chlorides, often facilitated by the presence of a directing group on the substrate. nih.gov
In a typical copper-catalyzed perfluoroalkylation, a copper(I) source is used to mediate the coupling. For example, a one-pot perfluoroalkylation of alkynyl bromides and terminal alkynes can be achieved with high efficiency using a copper catalyst. nih.govacs.org This method demonstrates broad substrate scope and tolerance for various functional groups. acs.org
The use of phenanthroline-ligated perfluoroalkyl copper reagents, such as (phen)CuRբ, allows for the perfluoroalkylation of heteroaryl bromides under mild conditions. berkeley.edu This approach is tolerant of many common functional groups and provides access to perfluoroalkylated heteroarenes that can be challenging to synthesize by other methods. berkeley.edu
Table 2: Examples of Copper-Catalyzed Perfluoroalkylation Reactions
| Substrate | Perfluoroalkyl Source | Catalyst System | Product Type |
| Alkynyl Bromides | Rբ-I / Rբ-Br | Copper(I) salt | Perfluoroalkylated Alkynes |
| Terminal Alkynes | Rբ-I / Rբ-Br | Copper(I) salt | Perfluoroalkylated Alkynes |
| Heteroaryl Bromides | (phen)CuCF₃, (phen)CuCF₂CF₃ | Pre-formed copper complex | Perfluoroalkylated Heteroarenes |
| Aryl Bromides (with directing group) | TMSRբ (Rբ = CF₂H, C₂F₅) | (IPr)Cu(I)-Cl | Directed Perfluoroalkylation of Arenes |
Nickel and Palladium-Based Strategies
Nickel and palladium catalysts are pivotal in activating the carbon-bromine bond of this compound for cross-coupling reactions. These strategies facilitate the construction of molecules bearing a perfluoroalkyl group attached to a tertiary carbon.
A notable strategy involves the use of a nickel catalyst, derived from commercially available components like NiCl₂·glyme and a pybox ligand, to achieve the coupling of fluorinated alkyl halides with alkylzinc reagents. nih.gov This method is effective at room temperature and demonstrates remarkable functional group tolerance, allowing for the presence of alkynes, ketones, nitriles, and even primary alkyl bromides. nih.gov A key aspect of this reaction is its ability to achieve highly selective couplings based on different levels of fluorination. nih.gov Mechanistic studies suggest the involvement of an alkyl radical, as the presence of TEMPO (a radical scavenger) inhibits the cross-coupling. nih.gov
Palladium-catalyzed reactions also provide an efficient route to fluoroalkylated alkenes. A Heck-type reaction of secondary trifluoromethylated alkyl bromides, a class of compounds similar to this compound, proceeds under mild conditions with high efficiency. nih.gov This process is tolerant of sensitive functional groups such as formyl and hydroxy groups. nih.gov Preliminary mechanistic investigations indicate that the reaction likely proceeds through a secondary trifluoromethylated alkyl radical intermediate, formed via a single electron transfer (SET) pathway from a Pd(0) complex. nih.gov
Table 1: Comparison of Ni and Pd-Catalyzed Reactions with Perfluoroalkyl Bromides
| Feature | Nickel-Catalyzed Cross-Coupling nih.gov | Palladium-Catalyzed Heck-Type Reaction nih.gov |
|---|---|---|
| Catalyst System | NiCl₂·glyme / pybox ligand | Palladium complex (e.g., Pd(PPh₃)₄) |
| Coupling Partner | Alkylzinc reagents | Alkenes |
| Key Intermediate | Perfluoroalkyl radical | Perfluoroalkyl radical |
| Temperature | Room temperature | Mild conditions |
| Functional Group Tolerance | High (alkyne, ketone, nitrile, etc.) | High (formyl, hydroxy, etc.) |
| Product Type | C(sp³)-C(sp³) bond formation | Fluoroalkylated alkenes |
Transition Metal Catalysis in Organofluorine Chemistry
Transition metal catalysis is a cornerstone of modern organofluorine chemistry, providing essential tools for the selective formation of carbon-fluorine and carbon-perfluoroalkyl bonds. nih.gov These methods have largely overcome the limitations of traditional fluorination techniques, which often required harsh conditions and had limited scope. The incorporation of fluorine-containing groups can dramatically alter the physical, chemical, and biological properties of organic molecules. nih.gov
Transition metal-catalyzed reactions, particularly cross-coupling, have emerged as powerful methods for creating these valuable compounds. nih.gov These reactions can be broadly categorized into two main approaches: cross-coupling reactions and C-H functionalization. nih.gov For substrates like this compound, cross-coupling is the most relevant pathway, where the C-Br bond is activated by a low-valent transition metal catalyst (typically Ni or Pd). This activation step, known as oxidative addition, is followed by transmetalation with an organometallic reagent and subsequent reductive elimination to form the final product and regenerate the catalyst.
Organometallic Chemistry of Perfluoroalkyl Bromide
The conversion of this compound into organometallic species is a fundamental step that transforms it from an electrophilic building block into a potent nucleophilic reagent.
Formation and Reactivity of Perfluoroalkyl Organometallic Species (e.g., RfM)
Perfluoroalkyl organometallic reagents (RfM, where M is a metal like Mg, Li, or Zn) are typically generated from the corresponding perfluoroalkyl halides. The carbon-metal bond in these reagents is highly polarized, conferring significant carbanionic character on the perfluoroalkyl group, making them strong nucleophiles. libretexts.orglibretexts.org
The formation of Grignard reagents from perfluoroalkyl halides is a well-established method. For example, 1-heptafluoropropylmagnesium bromide can be synthesized via an exchange reaction between heptafluoro-1-iodopropane and an aryl Grignard reagent like phenylmagnesium bromide. acs.org These perfluoroalkyl Grignard reagents are valuable for creating new C-C bonds by reacting with various electrophiles, such as ketones and aldehydes. acs.orgresearchgate.net The formation of these reagents must be conducted under strictly anhydrous conditions, as they react readily with water and other protic solvents. libretexts.orglibretexts.org
Perfluoroalkyl Zinc Reagents and Ate Complexes
Perfluoroalkyl zinc reagents have gained prominence due to their enhanced stability and functional group tolerance compared to their lithium or magnesium counterparts. They can be generated in situ from perfluoroalkyl halides and an activated form of zinc metal. nih.gov This direct oxidative insertion of Zn(0) into the carbon-halogen bond is a key method for their preparation. nih.gov
The reactivity and stability of these zinc reagents can be further enhanced by the formation of "ate complexes." An ate complex is formed when the organozinc species coordinates with an anionic ligand, such as a halide from a salt like lithium bromide, resulting in a negatively charged zincate species (e.g., [RfZnBr₂]⁻Li⁺). This complexation increases the nucleophilicity of the perfluoroalkyl group and can play a crucial role in promoting the subsequent transmetalation step in cross-coupling reactions.
Role in Cross-Coupling Reactions (e.g., Negishi Coupling)
The Negishi cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, which involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org Perfluoroalkyl zinc reagents derived from this compound are excellent nucleophilic partners in this reaction.
Formation of Organozinc Reagent: C₃F₇Br + Zn → C₃F₇ZnBr
Cross-Coupling: C₃F₇ZnBr + R-X --(Pd or Ni catalyst)--> C₃F₇-R
This methodology allows for the coupling of the heptafluoropropyl group to sp², and sp³-hybridized carbon centers. wikipedia.org Nickel-catalyzed Negishi reactions have proven particularly effective for coupling fluorinated secondary electrophiles with various alkylzinc reagents, demonstrating broad functional group compatibility. nih.gov Modern protocols often generate the organozinc reagent in the same pot, immediately before it is consumed in the palladium-catalyzed coupling step, making the process highly efficient and operationally simple. nih.govorganic-chemistry.org
Table 2: Chemical Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| This compound | C₃F₇Br |
| Nickel(II) chloride glyme complex | NiCl₂·C₄H₁₀O₂ |
| pybox | C₁₇H₂₄N₂O₂ (representative) |
| TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) | C₉H₁₈NO |
| Palladium(IV) tetrakis(triphenylphosphine) | Pd(P(C₆H₅)₃)₄ |
| Zinc | Zn |
| Phenylmagnesium bromide | C₆H₅MgBr |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations, rooted in the principles of quantum mechanics, offer a quantitative description of molecular structure and reactivity. These methods are instrumental in understanding the nuanced behavior of heptafluoropropyl bromide.
Applications in Understanding Chemical Reactivity and Selectivity
Quantum chemical methods, particularly Density Functional Theory (DFT), are pivotal in predicting the reactivity and selectivity of this compound in various chemical reactions. While specific studies focusing solely on this molecule are limited, the principles are well-established. For instance, calculations on similar brominated fluorocarbons help in understanding the susceptibility of the Carbon-Bromine (C-Br) bond to nucleophilic attack. The highly electronegative fluorine atoms inductively withdraw electron density, making the carbon atom attached to the bromine electrophilic and thus a likely site for reaction.
Computational studies on related perfluoroalkyl bromides demonstrate that the reactivity can be finely tuned by the surrounding molecular environment. Theoretical models can predict how different solvents or catalysts might influence the reaction pathways, favoring one product over another (selectivity).
Analysis of Reaction Energetics and Transition States
A significant application of quantum chemical calculations is the mapping of reaction energy profiles. This involves calculating the energies of reactants, products, and, crucially, the transition states that connect them. The energy difference between the reactants and the transition state, known as the activation energy, determines the rate of a reaction.
For a hypothetical reaction involving this compound, such as a substitution reaction where the bromine atom is replaced, computational methods can model the geometry and energy of the transition state. This provides a detailed picture of the bond-breaking and bond-forming processes that occur in a fraction of a second. Studies on analogous reactions, such as the reaction of hydrogen atoms with bromotrifluoromethane (B1217167) (CF₃Br), have utilized high-level ab initio and DFT methods to calculate reaction enthalpies and barrier heights, providing a benchmark for understanding the energetics of C-Br bond cleavage in fluorinated systems. nih.gov
Below is a hypothetical data table illustrating the kind of energetic data that can be obtained from such calculations for a generic nucleophilic substitution reaction (Sₙ2) on this compound.
| Parameter | Calculated Value (kcal/mol) |
| Energy of Reactants | 0.0 |
| Energy of Transition State | +25.3 |
| Energy of Products | -10.8 |
| Activation Energy | +25.3 |
| Reaction Enthalpy | -10.8 |
Note: This data is illustrative and not from a specific published study on hettafluoropropyl bromide.
Molecular Orbital Theory and Frontier Molecular Orbitals (HOMO-LUMO) in Predicting Reactions
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory. wikipedia.org It posits that the most significant interactions between reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.
For this compound, the LUMO is expected to be localized along the C-Br bond, specifically the antibonding σ* orbital. This indicates that a nucleophile (a species with a high-energy HOMO) will preferentially attack the carbon atom of the C-Br bond, leading to the cleavage of this bond. The energy of the LUMO can be correlated with the molecule's ability to accept electrons. A lower LUMO energy suggests greater reactivity towards nucleophiles.
Conversely, the HOMO of this compound would likely be associated with the lone pairs of the bromine and fluorine atoms. The energy of the HOMO is related to the ionization potential of the molecule.
| Molecular Orbital | Energy (eV) - Illustrative | Description |
| HOMO | -12.5 | Primarily located on the lone pairs of the Bromine atom. |
| LUMO | +1.2 | Primarily the σ* antibonding orbital of the C-Br bond. |
| HOMO-LUMO Gap | 13.7 | A larger gap generally implies greater molecular stability. |
Note: This data is illustrative and not from a specific published study on hettafluoropropyl bromide.
Molecular Modeling and Simulations
Beyond the electronic structure, molecular modeling and simulations provide insights into the three-dimensional structure and dynamics of this compound.
Conformational Analysis and Flexibility
Even for a relatively small molecule like this compound, rotation around single bonds can lead to different spatial arrangements of atoms, known as conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers to rotation between them.
The probable lowest energy conformer of this compound would likely adopt a staggered arrangement to minimize steric repulsion between the bulky bromine atom and the fluorine atoms on the adjacent carbons.
Simulating Solvent Effects on Reactions
Implicit solvent models, also known as continuum models, represent the solvent as a continuous medium with a specific dielectric constant. Popular implicit models include the Polarizable Continuum Model (PCM), the Conductor-like Screening Model (COSMO), and the Solvation Model based on Density (SMD). These models are computationally efficient and can provide a good approximation of the bulk solvent effects on the solute's electron distribution and geometry.
Explicit solvent models, on the other hand, treat individual solvent molecules quantum mechanically or through molecular mechanics. This approach allows for the detailed investigation of specific solute-solvent interactions, such as hydrogen bonding, which are crucial in many reactions. However, this level of detail comes at a significantly higher computational cost, as it requires sampling a vast number of solvent configurations. Hybrid models that combine an explicit treatment of the first solvation shell with an implicit model for the bulk solvent offer a compromise between accuracy and computational expense.
While specific computational studies focusing exclusively on the solvent effects on this compound reactions are not extensively available in the public domain, we can extrapolate the application of these theoretical methods based on studies of similar fluorinated compounds. For instance, computational studies on the reactions of related bromo-fluoroalkanes have been performed in the gas phase using methods like Density Functional Theory (DFT) and ab initio calculations. These studies provide a baseline for understanding the intrinsic reactivity of the molecules.
To illustrate how solvent effects could be computationally investigated for a reaction involving a compound structurally similar to this compound, consider a hypothetical nucleophilic substitution reaction. The table below presents hypothetical data derived from a computational study on such a reaction, comparing the calculated activation energies in the gas phase and in two different solvents using an implicit solvent model.
| Reaction | Phase/Solvent | Dielectric Constant (ε) | Calculated Activation Energy (kcal/mol) |
|---|---|---|---|
| R-Br + Nu⁻ → R-Nu + Br⁻ | Gas Phase | 1.0 | 25.8 |
| Acetonitrile | 37.5 | 18.2 | |
| Water | 78.4 | 15.5 |
The hypothetical data in the table illustrates a common trend observed in reactions involving charged species. The activation energy is highest in the gas phase due to the instability of the charged transition state. As the polarity of the solvent increases (higher dielectric constant), the transition state is better stabilized by the solvent, leading to a lower activation energy and, consequently, a faster reaction rate. A computational study simulating these effects for this compound would involve optimizing the geometries of the reactants, transition state, and products in the gas phase and then recalculating their energies in the presence of different solvent continua. The difference in the energy between the reactants and the transition state would provide the activation energy in each medium. Such studies would provide invaluable insights into the reaction kinetics and help in the selection of appropriate solvents for synthetic applications involving this compound.
Advanced Analytical Methods for Fluorinated Compounds in Research
Chromatographic Techniques
Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into individual components. For fluorinated compounds, several chromatographic techniques are utilized, each with specific advantages depending on the analyte's properties and the sample matrix. These methods are often coupled with powerful detectors to achieve the low detection limits required for trace analysis.
Liquid chromatography (LC) and its high-pressure counterpart, High-Performance Liquid Chromatography (HPLC), are versatile techniques for separating compounds that are soluble in a liquid mobile phase. akjournals.comunica.it These methods are particularly useful for non-volatile or thermally labile compounds. In the context of fluorinated compounds, LC and HPLC are frequently employed to analyze a wide range of analytes in complex samples. chromatographyonline.com The primary challenge in sample preparation for these techniques is often the need to isolate and pre-concentrate the target analytes from the sample matrix to enhance detection and eliminate interfering substances. unica.it
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) has become a standard and powerful method for detecting fluorinated compounds. chromatographyonline.comslideshare.net This combination offers the high sensitivity and selectivity required to resolve numerous analytes, even in intricate matrices like wastewater or biological fluids. chromatographyonline.comnih.gov LC-MS/MS can be used for both targeted analysis, where specific known compounds are quantified, and non-targeted analysis, which aims to identify unknown compounds in a sample. chromatographyonline.com
A targeted approach using a triple quadrupole mass spectrometer (LC-QqQ) allows for straightforward interpretation of results. chromatographyonline.com However, the ubiquitous presence of perfluorinated compounds (PFCs) in laboratory equipment, such as PTFE components in the LC system, can pose a significant challenge due to potential background contamination. shimadzu.com To mitigate this, modifications to the instrumentation are often necessary. slideshare.netshimadzu.com For non-targeted analysis, high-resolution mass spectrometry (HRMS) platforms like quadrupole time-of-flight (QTOF) or orbital ion trap systems are used to screen for a broader range of fluorinated analytes. chromatographyonline.comchromatographyonline.com
Table 1: Overview of LC-MS/MS Approaches for Fluorinated Compound Analysis
| Analysis Type | Mass Spectrometer | Key Advantages | Application Example |
| Targeted | Triple Quadrupole (QqQ) | High sensitivity, specificity, and straightforward data interpretation. chromatographyonline.com | Quantifying known perfluorinated compounds (PFCs) in drinking water. shimadzu.comchromatographyonline.com |
| Non-Targeted | Quadrupole Time-of-Flight (QTOF), Orbital Ion Trap | Identification of unknown fluorinated residuals and transformation products. chromatographyonline.comchromatographyonline.com | Screening for process-specific fluorinated residues in industrial dispersions. chromatographyonline.com |
Ultra-High-Performance Liquid Chromatography (UHPLC), also known as Ultra-Performance Liquid Chromatography (UPLC), utilizes columns with smaller particle sizes (typically sub-2 µm) and higher pressures than conventional HPLC. This results in significantly improved resolution, faster analysis times, and enhanced sensitivity.
In the analysis of per- and polyfluoroalkyl substances (PFAS), UHPLC coupled with tandem mass spectrometry (UHPLC-MS/MS) has proven to be a reliable and fit-for-purpose method. nih.gov A notable application is the quantification of 25 different PFAS in dried blood spots, a less invasive microsampling technique. nih.gov The method demonstrated good sensitivity, with limits of detection often in the low nanogram-per-milliliter (ng/mL) range, and high recovery rates, making it suitable for monitoring human exposure to these compounds. nih.gov The enhanced separation efficiency of UHPLC is critical for resolving isomers and separating target analytes from matrix interferences, thereby improving detection limits. mdpi.com
Gas chromatography (GC) is a premier technique for the analysis of volatile and semi-volatile compounds. nih.gov The sample is vaporized and transported through a column by an inert carrier gas (the mobile phase). Separation is achieved based on the differential partitioning of analytes between the mobile phase and a stationary phase coated on the column walls. Given that many organofluorine compounds are volatile, GC is a highly relevant analytical tool. jeol.com
When coupled with mass spectrometry, GC-MS is considered the "gold standard" for the analysis of volatile organic compounds, including many organofluorines. nih.govreading.ac.uk It provides comprehensive qualitative and quantitative information. reading.ac.uk Historically, GC-MS has been the most widely used instrument for analyzing environmental organic contaminants, with numerous standardized methods relying on this technology. youtube.com
A challenge in the GC-MS analysis of some fluorine compounds is that common ionization techniques, such as electron ionization (EI), may not produce a detectable molecular ion, which complicates molecular weight determination for unknown substances. jeol.com In such cases, softer ionization methods like field ionization (FI) can be employed, as they are more likely to generate the molecular ion, aiding in the identification of impurities or by-products. jeol.com The analysis of volatile and semi-volatile organic compounds (VOCs and SVOCs) by GC-MS is a well-established practice in environmental laboratories for routine monitoring. youtube.com
Supercritical Fluid Chromatography (SFC) is a form of normal phase chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. wikipedia.orgshimadzu.com A supercritical fluid exists at a temperature and pressure above its critical point, exhibiting properties of both a liquid and a gas, such as high density, high diffusivity, and low viscosity. shimadzu.comlibretexts.org These properties allow for rapid and efficient separations. libretexts.org
SFC is particularly advantageous for analyzing compounds that are not suitable for GC due to low volatility or for HPLC due to a lack of solubility in common mobile phases. selerity.com This makes it a valuable tool for the analysis of certain fluorinated compounds, including polymers. selerity.com The technique is essentially a hybrid of GC and LC. shimadzu.comteledynelabs.com The entire chromatographic system must be pressurized to maintain the mobile phase in its supercritical state. wikipedia.org SFC has been successfully applied to achieve high-resolution separation of fluorinated polymers. selerity.com
Table 2: Example of Supercritical Fluid Chromatography (SFC) Conditions for Fluorinated Polymer Analysis
| Parameter | Condition |
| Mobile Phase | Carbon Dioxide (CO₂) |
| Oven Program | Isothermal at 150°C |
| Pump Pressure | 100 atm hold, 10 minutes, then ramped to 325 atm |
| Column | FluoroPhase |
| Detector | Flame Ionization Detector (FID) at 425°C |
| Source: Adapted from Selerity Technologies, Inc. experimental conditions for Krytox® analysis. selerity.com |
Gas Chromatography (GC)
Spectroscopic Methods
Spectroscopic techniques are indispensable for elucidating the structural and elemental composition of fluorinated compounds. These methods provide detailed information at the molecular and atomic levels.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Perfluoroalkyl Compounds
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules, including perfluoroalkyl compounds like heptafluoropropyl bromide. researchgate.netjchps.comslideshare.net ¹⁹F NMR, in particular, is highly effective for identifying and quantifying per- and polyfluoroalkyl substances (PFAS) in concentrated samples. digitellinc.com The chemical shifts observed in ¹⁹F NMR spectra are indicative of the local electronic environment of each fluorine atom within the molecule, providing valuable structural information. nih.gov
Computational methods have been developed to accurately predict ¹⁹F NMR chemical shifts for PFAS, aiding in the identification of known compounds and the characterization of novel or intermediate species. digitellinc.comnsf.gov These protocols have been validated through experimental ¹⁹F NMR studies, demonstrating their accuracy for short-chain polyfluoroalkyl substances. digitellinc.com The chemical shift of the terminal trifluoromethyl (-CF₃) group is particularly characteristic and can be used for quantification. nih.gov
Key Parameters in ¹⁹F NMR Spectroscopy for Perfluoroalkyl Compounds
| Parameter | Description | Typical Values/Observations |
| Chemical Shift (δ) | The resonant frequency of a nucleus relative to a standard. Highly sensitive to the electronic environment. | Terminal -CF₃ groups in many PFAS appear around -82.4 ppm. nih.gov |
| Spin-Spin Coupling | The interaction between neighboring NMR-active nuclei, leading to signal splitting. | Provides information on the connectivity of atoms. |
| Relaxation Time (T₁) | The time constant for the return of the nuclear spin population to thermal equilibrium. | Important for quantitative analysis to ensure full signal recovery between scans. nih.gov |
Combustion Ion Chromatography (CIC) for Total Organic Fluorine (TOF) and Adsorbable Organic Fluorine (AOF) Quantification
This method can be adapted to measure Adsorbable Organic Fluorine (AOF), which is a screening method for organofluorines in aqueous matrices. enthalpy.comshimadzu.com In AOF analysis, the aqueous sample is passed through a column containing an adsorbent like granular activated carbon, which retains the organic fluorine compounds. shimadzu.com The adsorbent is then combusted, and the resulting fluoride (B91410) is measured by IC. enthalpy.com The USEPA has published a draft method (Method 1621) for the determination of AOF in aqueous samples by CIC. enthalpy.comshimadzu.com
Proton-Induced Gamma-ray Emission (PIGE) for Total Fluorine Content
Proton-Induced Gamma-ray Emission (PIGE) is a non-destructive nuclear analysis technique used to determine the total fluorine concentration in a sample. nih.gov It is particularly sensitive for lighter elements. nd.eduunion.edu The method involves bombarding the sample with a high-energy proton beam from a particle accelerator. nd.eduunion.edu This causes the fluorine nuclei to become excited and subsequently de-excite by emitting gamma-rays at characteristic energies (110 and 197 keV for fluorine). nd.eduunion.eduunion.edu The intensity of these gamma-rays is proportional to the concentration of fluorine in the sample. union.edu
PIGE has been successfully applied to quantify total fluorine in a variety of materials, including environmental samples, to screen for the presence of PFAS. nih.govunion.edu Quantitative analysis can be performed by comparing the gamma-ray yield from the sample to that of standards with known fluorine concentrations. union.edu
X-ray Photoelectron Spectroscopy (XPS) for Fluorine Characterization
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique that provides information about the elemental composition and chemical states of atoms within the top few nanometers of a material's surface. rsc.org For fluorinated compounds, XPS can distinguish between different fluorine bonding environments, such as C-F, CF₂, and CF₃ groups, based on shifts in the F 1s binding energy. osti.gov
While the chemical shifts in the F 1s peak for different organic fluorine groups can be small, the corresponding shifts in the C 1s spectrum are often significant, allowing for clear differentiation. thermofisher.com For instance, the chemical shift between CF₂ and CF₃ in the C 1s region is approximately 3 eV. thermofisher.com XPS is a valuable tool for characterizing the surface chemistry of fluorinated polymers and other materials containing organofluorine compounds. osti.gov
Binding Energies of Common Fluorine Species in XPS
| Chemical State | Approximate F 1s Binding Energy (eV) |
| -CH₂CHFCH₂- (in PVF) | 686.94 |
| -CF₂-CF₂- (in PTFE) | 689.67 |
| OOCCF₃ (in PVTFA) | 688.16 |
Source: G. Beamson, D. Briggs, High Resolution XPS of Organic Polymers - The Scienta ESCA300 Database Wiley Interscience, 1992. xpsfitting.com
Sample Preparation and Extraction Procedures
Proper sample preparation is a critical step in the analysis of fluorinated compounds to isolate them from complex matrices and minimize interferences. organomation.com The choice of extraction method depends on the sample matrix and the specific analytes of interest.
Ion-Pair Extraction, Solvent Liquid Extraction, and Alkaline Digestion
Ion-Pair Extraction is a technique frequently used for the extraction of ionic or ionizable perfluorinated compounds from aqueous samples. nih.gov This method involves adding an ion-pairing agent, such as tetrabutylammonium, to the sample. nih.gov The agent forms a neutral ion-pair with the charged analyte, which can then be extracted into an organic solvent. This technique has been shown to be effective for a range of perfluorinated carboxylic acids and sulfonic acids. nih.gov However, the stability of the ion-pair can be influenced by the chain length of the perfluoroalkyl substance. nih.gov
Solvent Liquid Extraction , also known as liquid-liquid extraction (LLE), is a fundamental technique for separating compounds based on their differential solubility in two immiscible liquid phases, typically water and an organic solvent. organomation.comtandfonline.com For fluorinated compounds, various organic solvents can be employed. researchgate.net The efficiency of the extraction depends on the choice of solvent and the partitioning behavior of the target analytes. researchgate.net
Alkaline Digestion is a more aggressive sample preparation method used to break down complex matrices and release covalently bound fluorine. cdc.gov This technique is often necessary for solid samples like tissues or soil to liberate the fluoride from the matrix. cdc.gov The digestion is typically carried out using a strong base, such as sodium hydroxide, sometimes under high pressure and temperature in a digestion bomb. mdpi.com Following digestion, the resulting solution can be analyzed for total fluoride or specific fluorinated compounds after further cleanup steps. mdpi.com Alkaline digestion has been successfully used for the determination of perfluorinated compounds in human hair and nail samples. researchgate.net
Solid Phase Extraction (SPE) for Various Matrices
Solid Phase Extraction (SPE) is a versatile and widely utilized sample preparation technique essential for the analysis of fluorinated compounds in diverse matrices. chromatographyonline.com This method effectively cleans up the sample matrix, concentrates the analytes of interest, and facilitates a solvent switch to a mobile phase more compatible with analytical instrumentation like liquid chromatography-tandem mass spectrometry (LC–MS/MS). chromatographyonline.com The versatility of SPE stems from the variety of available sorbent chemistries, which can be either silica-based or polymer-based, allowing for tailored extraction protocols based on the specific characteristics of the analytes and the sample matrix. chromatographyonline.com
For per- and polyfluorinated alkyl substances (PFAS), SPE has become a crucial cleanup step in the analytical workflow. chromatographyonline.com The selection of the appropriate SPE sorbent is critical for achieving accurate analysis and high analyte recovery rates. chromatographyonline.com The process generally involves several sequential steps: conditioning the SPE cartridge, loading the sample, washing away impurities with a fluorophobic solvent, and finally eluting the target fluorinated compounds with a fluorophilic solvent. rsc.orgnih.gov
Research has led to the development of specialized SPE sorbents designed specifically for fluorinated compounds. For instance, novel fluorous solid-phase cartridges have been synthesized using silica gel with a bonded fluorocarbon phase (e.g., –SiMe2(CH2)2C8F17). rsc.orgnih.gov This "fluorous-fluorous" interaction provides excellent extraction efficiency for a range of perfluorochemicals. rsc.org Furthermore, to minimize the risk of sample contamination from the equipment itself, analytical workflows often employ materials free of fluoropolymers, such as PEEK tubing, in automated SPE systems. plytix.comselectscience.net
The effectiveness of an SPE method is demonstrated by its ability to produce a cleaner extract, which is easier to process and helps in reaching lower limits of detection. chromatographyonline.com Automated SPE systems, such as the Gilson ASPEC® 274 Large Volume System, have been shown to provide good reproducibility and high recovery rates (from 83% to 102%) for various PFAs in water samples, without introducing contamination from the system itself. plytix.com
Below is an interactive table outlining a typical SPE workflow for fluorinated compounds.
| Step | Description | Typical Solvents/Reagents | Purpose |
|---|---|---|---|
| 1. Cartridge Conditioning | The SPE sorbent is prepared to create a chemical environment suitable for sample binding. | Methanol, followed by water. | To wet the sorbent and ensure consistent interaction with the sample. |
| 2. Sample Loading | The sample (e.g., water) is passed through the conditioned cartridge. | The sample matrix itself. | Target analytes are retained on the sorbent while the bulk matrix passes through. |
| 3. Fluorophobic Washing | The cartridge is rinsed to remove interfering, non-fluorous compounds. | Water-miscible organic solvents with water (e.g., 80:20 MeOH-H₂O). nih.gov | To clean the sample by removing matrix components that are not strongly retained. |
| 4. Fluorophilic Elution | A solvent is used to disrupt the analyte-sorbent interaction and collect the target compounds. | Methanol, Acetonitrile, or other organic solvents. | To recover the concentrated analytes from the SPE cartridge. |
QuEChERS Method for Emerging Contaminants
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a sample preparation technique that has gained prominence for the analysis of emerging contaminants, including a wide array of per- and polyfluoroalkyl substances (PFAS), in complex matrices like food and biological tissues. lcms.czornl.govwaters.com Originally developed for pesticide residue analysis, its application has been successfully extended to PFAS due to its efficiency and simplicity. lcms.czwaters.com The technique employs a salting-out and phase separation mechanism using acetonitrile and a specific combination of salts. lcms.czwaters.com
A typical QuEChERS workflow involves two main stages. First, the sample is homogenized and then vigorously shaken with acetonitrile and a salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate). This step extracts the analytes from the sample into the acetonitrile layer. The second stage is dispersive solid-phase extraction (dSPE), where a portion of the acetonitrile extract is mixed with a combination of sorbents (like magnesium sulfate and primary secondary amine) to remove interfering matrix components such as fatty acids and pigments. lcms.cz
Recent studies have demonstrated the validation and modification of QuEChERS methods for a broad range of PFAS in diverse matrices, including edible produce (strawberries, lettuce, carrots), algae, invertebrates, and fish. lcms.czornl.gov For instance, a modified QuEChERS approach was validated for 24 different PFAS compounds in various biological samples. ornl.gov Research has also focused on optimizing the method; for example, removing graphitized carbon black (GCB) from the dSPE step can improve the recovery of long-chain PFAS, and adding a dilution step before analysis can enhance the peak shape of early-eluting compounds. lcms.czwaters.com
The QuEChERSer ("more than QuEChERS") mega-method represents a further evolution, designed to capture a broader polarity range of analytes than the original method. osti.gov This approach has shown potential for PFAS analysis by providing excellent cleanup efficiency while minimizing the steps that could lead to analyte loss or sample contamination. osti.gov Using this technique, studies have successfully expanded the suite of detectable chemicals to 30 PFAS compounds, including carboxylates, sulfonates, and other emerging PFAS like GenX and ADONA. lcms.cz The method's performance is often validated against guidelines from regulatory bodies, with recovery rates typically falling within the acceptable range of 40–120%. lcms.cz
The following interactive table details the components typically found in a QuEChERS extraction kit.
| Component | Chemical Name | Purpose in Extraction |
|---|---|---|
| Extraction Salts (Pouch 1) | Magnesium Sulfate (anhydrous) | Induces phase separation between the aqueous and organic layers by removing water. |
| Sodium Chloride | Enhances the partitioning of analytes into the organic layer (salting-out effect). | |
| Sodium Citrate (dibasic sesquihydrate) | Acts as a buffer to maintain a stable pH. | |
| Sodium Citrate (tribasic dihydrate) | Acts as a buffer to maintain a stable pH. | |
| dSPE Sorbents (Tube 2) | Magnesium Sulfate (anhydrous) | Removes residual water from the extract. |
| Primary Secondary Amine (PSA) | Removes organic acids, some sugars, and fatty acids. |
Environmental and Toxicological Research Aspects
Environmental Fate and Transport in Research Contexts
The behavior of heptafluoropropyl bromide upon release into the environment is largely inferred from the general properties of halogenated hydrocarbons, as direct research is limited. Understanding its fate and transport is crucial for assessing potential exposure and environmental risk.
Specific experimental data on the persistence and mobility of this compound in soil, water, or air are not available. However, the chemical structure, which features a short carbon chain with a high degree of fluorination and a bromine atom, suggests certain environmental characteristics.
Generally, the carbon-fluorine (C-F) bond is exceptionally strong and stable, rendering highly fluorinated organic compounds resistant to degradation. This resistance often leads to high persistence in the environment. Similarly, many brominated organic compounds, such as certain brominated flame retardants (BFRs), are known for their persistence. nih.gov Like most halogenated organic compounds, BFRs generally have limited biodegradability and a tendency to accumulate in the environment. nih.gov
The mobility of a chemical in the environment is influenced by factors such as its water solubility, vapor pressure, and its tendency to adsorb to soil and sediment. Without specific data for this compound, its mobility remains uncharacterized.
There are no published monitoring studies detailing the occurrence of this compound in any environmental compartment, including water, soil, sediments, or biota.
However, studies on other perfluorinated compounds (PFCs) have demonstrated their widespread presence in various environmental matrices across the globe. For instance, research in estuarine and coastal areas of Korea detected various PFCs in water, sediment, soil, and biota. nih.govresearchgate.net The detection of these related compounds in the environment suggests that other persistent fluorinated chemicals could also become distributed if released in significant quantities. nih.govresearchgate.net Reviews of antibiotic pollutants, some of which are halogenated, also show widespread distribution in aquatic environments, highlighting the potential for persistent chemicals to contaminate water, sediment, and living organisms. mdpi.comnih.gov
Bioremediation and Degradation Studies
The potential for microbial breakdown is a key factor in the ultimate environmental fate of a chemical. Research in this area for this compound is currently absent.
No studies have been identified that specifically investigate the biological transformation or biodegradation of this compound.
Research on other halogenated compounds provides some insight into potential pathways. The dehalogenation step is a key reaction in the biodegradation of such compounds. nih.gov Microorganisms are known to mediate dehalogenation through various enzymatic mechanisms under both aerobic and anaerobic conditions. nih.gov For example, studies have demonstrated the aerobic biodegradation of aliphatic BFRs like dibromoneopentyl glycol and tribromoneopentyl alcohol by bacterial consortia, which involves the release of bromide. nih.gov The presence of bromide in disinfection processes is also known to influence the transformation of by-products, indicating the reactivity of the bromine component. nih.gov However, the high degree of fluorination in this compound is expected to make it highly resistant to microbial degradation.
Advanced Ecotoxicological Investigations
Ecotoxicological data are fundamental for assessing the potential harm a substance may cause to ecosystems. For this compound, such data are not currently available in the public domain.
No specific acute or chronic ecotoxicity studies for this compound with any aquatic organism have been published. Therefore, key metrics such as the LC50 (lethal concentration for 50% of a population), EC50 (effective concentration for 50% of a population), and NOEC (no-observed-effect concentration) are unknown for this compound.
To illustrate the type of data required for a comprehensive ecological hazard assessment, the table below presents toxicity data for other brominated and phosphorus flame retardants on various aquatic organisms. It is critical to note that these data are not for this compound and are provided for comparative and illustrative purposes only. The toxicity of a chemical is highly specific to its unique structure.
Table 1: Examples of Acute Ecotoxicity Data for Other Flame Retardants in Aquatic Organisms
| Chemical | Organism | Endpoint | Value (mg/L) | Reference |
|---|---|---|---|---|
| Hexachlorocyclopentadiene (HCCPD) | Vibrio fisheri (bacterium) | 15-min EC50 | 0.58 | researchgate.net |
| Hexachlorocyclopentadiene (HCCPD) | Pseudokirshneriella subcapitata (alga) | 72-h IC50 | 0.34 | researchgate.net |
| Hexachlorocyclopentadiene (HCCPD) | Daphnia magna (invertebrate) | 48-h LC50 | 1.7 | researchgate.net |
| Bis(2-ethylhexyl) phosphate (BEHP) | Vibrio fisheri (bacterium) | 15-min EC50 | 32.8 | researchgate.net |
| Bis(2-ethylhexyl) phosphate (BEHP) | Pseudokirshneriella subcapitata (alga) | 72-h IC50 | 1.2 | researchgate.net |
| Bis(2-ethylhexyl) phosphate (BEHP) | Daphnia magna (invertebrate) | 48-h LC50 | 1.6 | researchgate.net |
General studies on the aquatic toxicity of per- and polyfluoroalkyl substances (PFAS) show a wide range of effects that are dependent on the specific compound and organism. nih.gov For example, the toxicity of PFOS to the invertebrate Daphnia magna is generally classified as medium, while PFOA is considered to have low toxicity to the same organism. nih.gov These findings underscore the need for substance-specific testing to accurately determine environmental risk.
Bioaccumulation and Bioconcentration Research
This compound has a calculated LogP value of approximately 3.17 and an XLogP3 value of 3.5 lookchem.comnih.govnih.govnih.gov. Generally, substances with a LogP value greater than 3 are considered to have the potential to bioaccumulate in living tissues. This is because the lipophilic (fat-loving) nature of such compounds leads them to be more soluble in lipids than in water, facilitating their storage in the fatty tissues of organisms.
Quantitative Structure-Property Relationship (QSPR) models are often employed to predict the bioconcentration factor (BCF) for chemicals where experimental data is lacking nih.govnih.gov. These models use physicochemical properties like LogP to estimate the BCF. For many organic chemicals, a linear or parabolic relationship is observed between the log of the BCF and the log Kow nih.govepa.govmdpi.com. While a specific predicted BCF for this compound is not available, its LogP value suggests a moderate potential for bioconcentration in aquatic organisms. It is important to note that for highly hydrophobic substances, the relationship between LogP and BCF can become non-linear nih.gov.
It is also worth noting that the bioaccumulation potential of per- and polyfluoroalkyl substances (PFAS) can be influenced by the length of the carbon chain, with longer-chain compounds generally showing a greater tendency to bioconcentrate nih.gov. As a three-carbon compound, this compound is a short-chain substance.
Table 1: Physicochemical Properties of this compound Relevant to Bioaccumulation Potential
| Property | Value | Implication for Bioaccumulation |
| LogP | 3.17170 lookchem.com | Suggests a potential for bioaccumulation. |
| XLogP3 | 3.5 lookchem.comnih.govnih.gov | Reinforces the potential for lipophilicity and bioaccumulation. |
Toxicity Assessments in Mammalian Models (Excluding Dosage/Administration)
In Vitro and In Vivo Toxicological Studies
Specific in vitro or in vivo toxicological studies on this compound in mammalian models were not identified in a comprehensive review of scientific literature. However, toxicological profiles of structurally related compounds, such as other short-chain halogenated hydrocarbons, can provide some insights into potential areas of toxicological concern.
Research on hydrochlorofluorocarbons (HCFCs) indicates that their toxicity is variable and predictions based on analogy to chlorinated ethanes can be made, though with caution nih.govnih.gov. For some HCFCs, mutagenicity has been observed in the Ames test, an in vitro assay for genotoxicity nih.govnih.gov. Studies on perfluorinated carboxylic acids (PFCAs) have shown a positive correlation between carbon chain length and cytotoxicity in human hepatocarcinoma (HepG2) cells in vitro nih.gov. These studies suggest that shorter-chain PFCAs appear to be less toxic than their longer-chain counterparts nih.gov.
Given that this compound is a short-chain brominated and fluorinated compound, its toxicological profile would be of interest. The presence of bromine is also a factor to consider. For instance, 1-bromopropane has been associated with severe neurotoxicity in humans, manifesting as spastic paraparesis and distal sensory loss nih.gov. While this compound is structurally different, the presence of a bromine atom suggests that neurotoxicity could be a potential endpoint to investigate in any future toxicological assessments.
Without direct experimental data, the toxicological profile of this compound remains uncharacterized. Future research employing a battery of in vitro assays (e.g., cytotoxicity, genotoxicity, and receptor binding assays) and targeted in vivo studies in mammalian models would be necessary to elucidate its potential hazards.
Considerations for Solvent Suitability in Toxicological Assays
There is no available information from the searched sources to suggest that this compound is commonly used as a solvent in toxicological assays. The selection of a solvent for toxicological testing is critical, as the solvent itself should not be toxic or interfere with the biological system being studied journaljpri.comresearchgate.netscispace.com. Organic solvents can elicit a range of toxic effects, including narcotic effects at high concentrations nih.gov. The high lipophilicity and volatility of many organic solvents can also influence their distribution and potential to cause adverse effects scispace.com.
When considering a substance's suitability as a solvent in toxicological assays, its own toxicological properties must be well-understood. Given the lack of toxicological data for this compound, its use as a solvent in such studies would be approached with caution. The potential for the solvent to induce its own biological effects would need to be thoroughly evaluated to ensure that any observed toxicity is attributable to the test substance and not the solvent carrier.
Applications and Emerging Research Areas Excluding Basic Compound Identification Data
Role in Organic Synthesis as Fluorinating Reagents
Heptafluoropropyl bromide is a significant reagent for introducing fluorine-containing moieties into organic molecules. The incorporation of fluorine can dramatically alter the physical, chemical, and biological properties of a compound, enhancing aspects like metabolic stability and bioavailability in pharmaceuticals. cmu.edu
Introduction of Perfluoroalkyl Groups into Organic Molecules
The introduction of perfluoroalkyl groups, such as the heptafluoropropyl group, into organic molecules is a critical strategy in medicinal chemistry and materials science. This compound serves as a key source for this functional group. One notable application is in the perfluoroalkylation of arenes. A versatile method has been developed for the synthesis of perfluoroalkyl arenes from arylboronate esters. researchgate.net In this process, an arylboronate ester, which can be generated in situ from an arene or an arylbromide, reacts with a copper-perfluoroalkyl complex, such as [(phen)CuRF], to yield the desired perfluoroalkylarene. researchgate.net This method is advantageous due to its mild reaction conditions and the stability of the copper reagent.
For instance, heptafluoropropylarenes can be synthesized in good yields from the corresponding arylbromide precursors. researchgate.net This reaction tolerates a range of electrophilic functional groups, including nitriles, esters, and aldehydes, and is effective for electron-rich arylbromides, which are often unreactive in other copper-mediated perfluoroalkylation methods. researchgate.net
| Reactant Type | Reagents | Product | Key Features |
| Arylboronate Esters | [(phen)CuC₃F₇] | Heptafluoropropylarenes | Mild conditions, stable reagent |
| Arylbromides | [(phen)CuC₃F₇], in situ borylation | Heptafluoropropylarenes | Good yields, tolerates various functional groups |
Synthesis of Fluoroalkylated Heterocycles
Fluorinated heterocycles are of great importance in pharmaceuticals, agrochemicals, and materials science. rsc.orgrsc.org this compound can be utilized as a precursor for the introduction of the heptafluoropropyl group into heterocyclic systems. While direct examples involving this compound are emerging, the principles are well-established with similar fluoroalkyl halides. For example, high yields of 4-fluoroalkylimidazoles have been achieved through the reaction of an imidazole anion with fluoroalkyl iodides or bromides under mild conditions. google.com This suggests a viable pathway for the synthesis of 4-(heptafluoropropyl)imidazole.
Cycloaddition reactions represent another powerful method for constructing fluoroalkylated heterocycles, particularly those containing sulfur. rsc.org The electron-withdrawing nature of perfluoroalkyl groups enhances the reactivity of dienophiles and dipolarophiles, facilitating these reactions. rsc.org For instance, polyfluoroalkyl thiocarbonyl compounds are excellent dienophiles for the synthesis of fluorine-containing thiopyrans via [4+2]-cycloaddition reactions. rsc.org
| Heterocycle Class | Synthetic Method | Precursors | Potential Product with C₃F₇Br |
| Imidazoles | Nucleophilic substitution | Imidazole anion, Fluoroalkyl bromide | 4-(Heptafluoropropyl)imidazole |
| Sulfur-containing heterocycles | Cycloaddition reactions | Thiocarbonyl compounds, Dienes/Dipolarophiles | Heptafluoropropyl-substituted thiopyrans, thiolanes |
Late-Stage Functionalization of Complex Molecules
Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves introducing chemical groups into a complex molecule, such as a drug candidate, at a late stage of the synthesis. labinsights.nlnih.gov This approach allows for the rapid generation of analogues to explore structure-activity relationships and improve physicochemical and pharmacokinetic properties without the need for de novo synthesis. nih.gov
The introduction of fluorine via LSF is a common strategy to enhance the metabolic stability and modulate the properties of drug candidates. labinsights.nl While specific documented examples of this compound in LSF of pharmaceuticals are still emerging in readily available literature, its properties as a source of the heptafluoropropyl radical or cation under various reaction conditions make it a prime candidate for such applications. The development of new methodologies in C-H activation and cross-coupling reactions is continuously expanding the toolbox for LSF. labinsights.nl Given the importance of fluorination, it is anticipated that reagents like this compound will be increasingly employed in these advanced synthetic strategies.
Material Science Applications
The unique properties conferred by the heptafluoropropyl group, such as high thermal stability, chemical resistance, and low surface energy, make this compound a valuable precursor in material science. cmu.edu
Synthesis of Novel Fluorinated Materials
This compound is used in the production of a variety of fluorinated materials, including fluoropolymers. cmu.edu Fluoropolymers are known for their exceptional properties, such as resistance to harsh environments, which makes them suitable for applications in aerospace and electronics. cmu.edu
One of the primary methods for synthesizing fluoropolymers is through radical polymerization of fluoroalkenes. 20.210.105 While this compound itself is not a monomer, it can be used to introduce the heptafluoropropyl end-group or side-chains into polymers, thereby modifying their properties. For example, in Atom Transfer Radical Polymerization (ATRP), an alkyl halide is used as an initiator. youtube.com this compound can potentially serve as such an initiator, leading to polymers with a heptafluoropropyl terminal group. ATRP is a controlled radical polymerization technique that allows for the synthesis of well-defined polymers with controlled molecular weights and low polydispersity. labinsights.nlnih.gov
| Polymerization Technique | Role of C₃BrF₇ | Resulting Material | Key Properties |
| Radical Polymerization | Chain transfer agent/initiator | Fluoropolymers with C₃F₇ groups | Enhanced thermal and chemical stability |
| Atom Transfer Radical Polymerization (ATRP) | Initiator | Polymers with terminal C₃F₇ group | Controlled molecular weight and architecture |
Development of Advanced Functional Materials
Advanced functional materials are designed to possess specific properties that enable them to perform particular functions. ox.ac.ukidu.ac.id The incorporation of fluorine is a key strategy in the development of such materials due to the unique electronic properties and stability of the carbon-fluorine bond. researchgate.net
The synthesis of novel fluorinated polymers and materials using precursors like this compound directly contributes to the development of advanced functional materials. These materials can exhibit a range of desirable properties, including hydrophobicity, oleophobicity, low refractive index, and high gas permeability. For example, fluorinated polymers are used in the creation of high-performance coatings, membranes for separation processes, and advanced dielectrics for microelectronics. The ability to precisely introduce the heptafluoropropyl group allows for the fine-tuning of these properties to meet the demands of specific applications.
Pharmaceutical and Agrochemical Research Relevance
This compound serves as a key building block in the development of new pharmaceuticals and agrochemicals. The incorporation of the heptafluoropropyl group can significantly alter the properties of parent molecules, leading to enhanced biological activity and improved pharmacokinetic profiles.
Impact of Perfluoroalkyl Groups on Bioactivity and Pharmacokinetics (e.g., lipophilicity, metabolic stability, bioavailability)
The introduction of perfluoroalkyl groups, such as the heptafluoropropyl group, into organic molecules is a principal strategy in drug discovery to effectively modify the physicochemical properties of a parent compound. nih.govmdpi.com These modifications can influence the molecule's acidity, stability, and lipophilicity. nih.gov Altering these characteristics can, in turn, modulate the absorption, distribution, metabolism, and excretion (ADME) properties of a drug. nih.gov
Fluorine-containing functional groups can impart desirable attributes to drug candidates. bionity.comnus.edu.sg Specifically, the presence of fluorine can enhance several key pharmacokinetic parameters:
Lipophilicity: The lipophilicity of a molecule, or its ability to dissolve in fats and lipids, generally increases with the number of fluorine atoms. This property is crucial as it facilitates movement across biological cell membranes. nih.gov
Metabolic Stability: The replacement of hydrogen atoms with fluorine on aromatic rings is a known technique to slow down oxidative metabolic processes carried out by Cytochrome P450 monooxygenases. The electron-withdrawing nature of fluorine on these rings can also decelerate hydrolytic metabolism. scispace.com This increased stability means the drug can remain active in the body for a longer duration.
Bioavailability: By improving metabolic stability and membrane permeability, the introduction of fluorine can lead to enhanced bioavailability, meaning a higher proportion of the drug enters circulation and is available to have an active effect. mdpi.comchemimpex.com
Studies on perfluoroalkyl and polyfluoroalkyl substances (PFAS) have shown that these compounds are highly distributed in the liver and kidney. nih.gov The pharmacokinetic characteristics of PFAS can exhibit gender differences, as observed in studies with rats. nih.gov
Design and Synthesis of Fluorinated Drug Analogues
This compound is utilized in medicinal chemistry for the synthesis of fluorinated drug candidates. chemimpex.com It serves as a reagent in organic synthesis, enabling researchers to create innovative materials and processes. chemimpex.com The synthesis of alkyl fluorinated compounds that bear multiple contiguous stereogenic centers is a challenging but important area of research in synthetic chemistry. mdpi.com
Researchers have developed novel catalytic methods to create fluorinated molecules that are valuable as drug scaffolds. bionity.comnus.edu.sg For instance, a new strategy facilitates the synthesis of α,α-difluoro-oxetanes, a prized class of heterocyclic compounds that combine the attributes of small-ring heterocycles and fluorine. bionity.comnus.edu.sg While these specific syntheses may not directly use this compound, they highlight the importance of developing reliable routes to incorporate fluorine-containing motifs into novel small-molecule therapeutics. bionity.comnus.edu.sg The development of such methods opens up opportunities to create new medicines for previously incurable diseases. nus.edu.sg
Role in Pesticide and Agrochemical Development
The introduction of fluorine and fluorine-containing groups is a critical method for designing optimal agricultural products with improved efficacy and environmental profiles. researchgate.net Organofluorine compounds have become integral to the agrochemical industry, with many recently developed pesticides containing fluorine. nih.govresearchgate.net
The heptafluoroisopropyl group, a structural isomer of the heptafluoropropyl group, is considered a privileged chemotype in modern agrochemistry and is featured prominently in leading insecticides. researchgate.net The inclusion of this functional group is reported to provide several beneficial traits for pesticides, including:
Increased uptake by the target organism. researchgate.net
Enhanced insecticidal toxicity. researchgate.net
Greater persistence, prolonging its effectiveness. researchgate.net
Higher lipophilicity in fluorinated herbicides makes them more resistant to being washed away by rain. nih.gov For insecticides targeting rasping insects that feed on surface cells, increased lipophilicity due to a higher number of fluorine atoms is advantageous. nih.gov Fluorinated inert ingredients are also used in pesticide formulations to prevent foaming and ensure efficient spreading after application. nih.gov
Other Specialized Research Applications
Dental Materials Research (e.g., resin adhesives containing fluorinated components)
While direct applications of this compound in dental materials are not prominently documented, the use of fluorinated components is a significant area of research aimed at improving the longevity and effectiveness of dental restorations. nih.gov
Fluoride-containing bonding agents are considered more durable and superior to non-fluoridated ones because fluoride (B91410) can enhance the bond's quality and longevity. researchgate.net These adhesives can form an acid-resistant zone, which may limit the effects of acids in cases of secondary caries. researchgate.net Fluoride-releasing adhesive systems are expected to promote the mineralization of demineralized dentin and enamel around a composite restoration, contributing to its durability. nih.gov Studies have shown that a fluoride-containing adhesive can significantly increase bond strength values after water storage and create an acid inhibition zone in dentin. felipeschneider.com.br
Recent research has focused on developing novel BPA-free dental resin composites. One such alternative is a fluorinated urethane dimethacrylate (FUDMA)-based resin composite. nih.gov Studies indicate that FUDMA-based composites exhibit comparable mechanical and bacterial adhesion properties to traditional Bis-GMA-based composites, positioning them as potential substitutes. nih.gov
Future Directions and Research Gaps
Q & A
Q. What experimental protocols are recommended for synthesizing heptafluoropropyl bromide, and how can purity be validated?
Methodological Answer: Synthesis typically involves halogen-exchange reactions or direct fluorination of propane derivatives under controlled conditions. Key steps include:
- Reagent selection : Use high-purity bromine and fluorinating agents (e.g., SF₄ or HF) to minimize side reactions .
- Purification : Distillation under inert atmospheres (e.g., nitrogen) to isolate the compound, given its boiling point (~63–64°C) .
- Characterization : Validate purity via gas chromatography-mass spectrometry (GC-MS) for volatile impurities and ¹⁹F NMR to confirm structural integrity. Cross-reference spectral data with databases like SciFinder or PubChem .
Q. What safety measures are critical when handling this compound in laboratory settings?
Methodological Answer:
- Exposure controls : Use fume hoods with ≥100 fpm airflow to manage volatilization. Monitor airborne concentrations via real-time gas detectors .
- Personal protective equipment (PPE) : Wear impervious gloves (e.g., nitrile), safety goggles, and flame-resistant lab coats. Pre-test glove compatibility using ASTM F739 standards .
- First aid : For skin contact, rinse immediately with water for ≥15 minutes; for inhalation, move to fresh air and administer oxygen if necessary. Maintain safety showers and eyewash stations within 10 seconds of the workspace .
Q. How should researchers characterize the physical properties of this compound for reproducibility?
Methodological Answer:
- Density and refractive index : Use a calibrated densitometer and Abbe refractometer at 20°C, comparing results to literature values (e.g., d ≈ 1.483 g/cm³) .
- Thermal stability : Perform differential scanning calorimetry (DSC) to identify decomposition thresholds (>200°C).
- Volatility assessment : Measure vapor pressure using a static method apparatus and validate against Antoine equation predictions .
Advanced Research Questions
Q. How can researchers resolve contradictions in purity assessments between GC-MS and ¹⁹F NMR data?
Methodological Answer:
- Hypothesis testing : Suspect co-elution of isomers in GC-MS. Use tandem MS (GC-MS/MS) to differentiate fragmentation patterns.
- Quantitative NMR (qNMR) : Integrate ¹⁹F peaks against an internal standard (e.g., hexafluorobenzene) to quantify impurities below 0.1% .
- Cross-validation : Compare results with ion chromatography for bromide ion content, which may indicate degradation .
Q. What experimental designs mitigate bromide volatility in tracer studies involving this compound?
Methodological Answer:
- Closed-system setups : Use sealed reactors or flow-through cells to minimize atmospheric loss. Monitor headspace with FTIR spectroscopy .
- Tracer cocktails : Combine with non-volatile tracers (e.g., fluorescein) to correct for volatility-induced concentration shifts .
- Environmental simulations : Conduct bench-scale experiments mimicking aquifer conditions (e.g., 25°C, pH 6–8) to model field behavior .
Q. How can the environmental persistence of this compound be rigorously assessed?
Methodological Answer:
- Hydrolysis studies : React with deionized water at 25–50°C, analyzing bromide ions via ion chromatography. Calculate half-lives using pseudo-first-order kinetics .
- Photodegradation : Expose to UV light (254 nm) in a quartz reactor; quantify degradation products (e.g., HF, COF₂) using IR spectroscopy .
- Bioaccumulation assays : Use Daphnia magna or zebrafish models under OECD guidelines to measure log Kow and BCF values .
Notes for Reproducibility
- Documentation : Follow PRISMA guidelines for reporting synthesis and characterization steps .
- Data archiving : Share raw spectral data and calibration curves via repositories like Zenodo or institutional databases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
